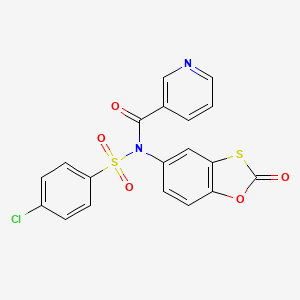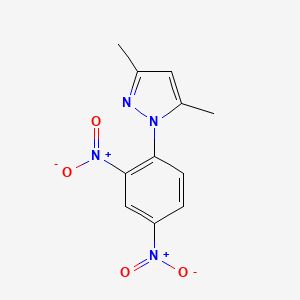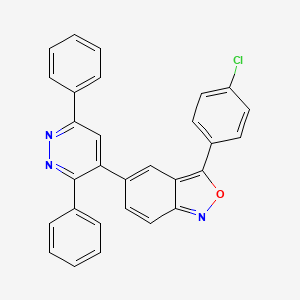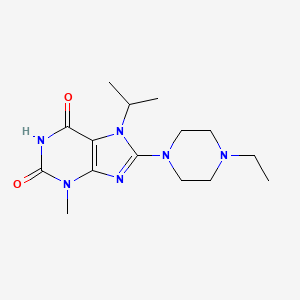![molecular formula C27H20N2OS B11568793 4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11568793.png)
4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is a complex organic compound that features a benzothiazole moiety and a benzyloxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE typically involves the condensation of 4-(1,3-benzothiazol-2-yl)aniline with 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and benzyloxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is unique due to its combination of benzothiazole and benzyloxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H20N2OS |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H20N2OS/c1-2-6-21(7-3-1)19-30-24-16-10-20(11-17-24)18-28-23-14-12-22(13-15-23)27-29-25-8-4-5-9-26(25)31-27/h1-18H,19H2 |
Clé InChI |
WTORQFUQVXROHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11568711.png)


![Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568721.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568726.png)
![6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568727.png)

![8-Butyl-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11568738.png)
![methyl 4-{7-[(4-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11568744.png)
![2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B11568752.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568753.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11568760.png)

![N-(2,5-Dichlorophenyl)-3-{N'-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11568780.png)
